molecular formula C12H26ClNO B14240123 N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride CAS No. 622850-19-5

N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride

Cat. No.: B14240123
CAS No.: 622850-19-5
M. Wt: 235.79 g/mol
InChI Key: YQFOHQBSENCNTR-UHFFFAOYSA-M
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Description

N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride is a chemical compound that features an oxirane (epoxide) ring and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride typically involves the reaction of an epoxide with a tertiary amine. One common method includes the reaction of epichlorohydrin with N,N-dipropylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as column chromatography or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the epoxide ring to yield alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Amino alcohols or thiol alcohols

Scientific Research Applications

N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride involves the interaction of its quaternary ammonium group with biological membranes, leading to membrane disruption. The epoxide ring can react with nucleophilic sites in biological molecules, causing modifications that can inhibit microbial growth or alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis[(oxiran-2-yl)methyl]-4-phenoxyaniline
  • N-methyl-N-[(oxiran-2-yl)methyl]cyclopropanamine
  • 1,3,5-tris[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione

Uniqueness

N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride is unique due to its combination of an epoxide ring and a quaternary ammonium group, which imparts both reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

622850-19-5

Molecular Formula

C12H26ClNO

Molecular Weight

235.79 g/mol

IUPAC Name

oxiran-2-ylmethyl(tripropyl)azanium;chloride

InChI

InChI=1S/C12H26NO.ClH/c1-4-7-13(8-5-2,9-6-3)10-12-11-14-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1

InChI Key

YQFOHQBSENCNTR-UHFFFAOYSA-M

Canonical SMILES

CCC[N+](CCC)(CCC)CC1CO1.[Cl-]

Origin of Product

United States

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